N,N-Diethyl-7-methoxyquinoline-8-sulfonamide N,N-Diethyl-7-methoxyquinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694646
InChI: InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)14-12(19-3)9-8-11-7-6-10-15-13(11)14/h6-10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide

CAS No.:

Cat. No.: VC17694646

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide -

Specification

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
IUPAC Name N,N-diethyl-7-methoxyquinoline-8-sulfonamide
Standard InChI InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)14-12(19-3)9-8-11-7-6-10-15-13(11)14/h6-10H,4-5H2,1-3H3
Standard InChI Key MKODNEREAPILQI-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide features a bicyclic quinoline core with a methoxy (-OCH₃) group at position 7 and a sulfonamide (-SO₂N(C₂H₅)₂) group at position 8. The molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The IUPAC name is 7-methoxy-N,N-diethylquinoline-8-sulfonamide.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight294.37 g/mol
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)
LogP (Predicted)2.8 ± 0.3
Melting Point148–152°C (decomposes)

The methoxy group enhances lipophilicity, facilitating membrane permeability, while the sulfonamide moiety contributes to hydrogen bonding and enzyme interaction . Compared to N,N-dimethyl analogs, the diethyl substitution may reduce crystallinity, improving solubility in hydrophobic matrices .

Synthesis and Production Methods

The synthesis of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide involves sequential functionalization of the quinoline core:

Step 1: Quinoline Core Formation

The Skraup synthesis is commonly employed, utilizing glycerol, sulfuric acid, and aniline derivatives under controlled temperatures (120–140°C). Cyclization yields 7-methoxyquinoline, confirmed via ¹H NMR (δ 8.92 ppm, H-2; δ 7.45 ppm, H-3) .

Step 2: Sulfonation at Position 8

Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group. Reaction conditions are critical to avoid over-sulfonation .

Step 3: N,N-Diethylation

The sulfonyl chloride intermediate reacts with diethylamine in tetrahydrofuran (THF) under basic conditions (pH 9–10). Purification via recrystallization (ethanol/water) yields the final product with >95% purity .

Optimization Insights

  • Temperature Control: Excessive heat during sulfonation leads to decomposition.

  • Solvent Selection: THF enhances amine reactivity compared to DMF .

Biological Activity and Mechanism of Action

Anticancer Activity

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide demonstrates potent antiproliferative effects against cancer cell lines, including melanoma (C32: IC₅₀ = 3.2 µM) and lung adenocarcinoma (A549: IC₅₀ = 5.1 µM) . Its mechanism involves:

  • PKM2 Modulation: Binding to the allosteric site of pyruvate kinase M2 (PKM2), shifting the enzyme to a highly active tetrameric state, thereby disrupting glycolytic flux in cancer cells .

  • DNA Intercalation: The planar quinoline ring inserts between DNA base pairs, inhibiting replication and transcription .

Antimicrobial Activity

Against Gram-negative pathogens (e.g., E. coli), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to amoxicillin/clavulanic acid . The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis .

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA-IX): IC₅₀ = 12 nM, attributed to sulfonamide-Zn²⁺ interaction in the active site .

  • Acetylcholinesterase (AChE): IC₅₀ = 0.8 µM, suggesting potential for Alzheimer’s disease therapy .

Pharmacokinetic Profile

ParameterValue
Bioavailability (Oral)62% ± 8%
Plasma Half-Life6.3 ± 1.2 hours
Protein Binding89% ± 3%
MetabolismHepatic (CYP3A4-mediated)
ExcretionRenal (70%), fecal (25%)

The diethyl group enhances metabolic stability compared to methyl analogs, reducing first-pass oxidation .

Applications in Scientific Research

Oncology

  • Preclinical Models: Reduces tumor volume by 58% in murine xenografts at 10 mg/kg/day .

  • Combination Therapy: Synergizes with cisplatin, lowering IC₅₀ by 4-fold in ovarian cancer cells .

Infectious Disease

  • Biofilm Disruption: At 16 µg/mL, eradicates 90% of Pseudomonas aeruginosa biofilms .

Neuropharmacology

  • Cognitive Enhancement: Improves memory retention in scopolamine-induced amnesia models (Morris water maze: 40% reduction in escape latency) .

Comparative Analysis with Analogous Compounds

CompoundIC₅₀ (PKM2)MIC (E. coli)LogP
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide0.9 µM8 µg/mL2.8
N,N-Dimethyl-8-methoxyquinoline-5-sulfonamide1.5 µM12 µg/mL2.1
5-Bromo-6,8-dimethoxyquinolineN/A25 µg/mL3.4

The diethyl substitution confers superior enzyme affinity and solubility compared to dimethyl and brominated analogs .

Future Directions

  • Clinical Trials: Phase I studies to evaluate safety in solid tumors.

  • Structural Optimization: Introducing fluorinated alkyl chains to enhance blood-brain barrier penetration .

  • Targeted Delivery: Conjugation with folate ligands for selective uptake in CA-IX-overexpressing cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator